5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
Description
The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one (hereafter referred to as the target compound) is a pyrrolone derivative featuring a benzimidazole core and a 4-methoxyphenylethyl substituent. Its molecular formula is C₂₁H₂₀N₄O₂ (based on analogs in and ), with a molecular weight of approximately 360.42 g/mol (estimated). Key structural attributes include:
- Benzimidazole moiety: A bicyclic aromatic system with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions .
- 4-Methoxyphenylethyl substituent: A lipophilic group attached to the pyrrolone nitrogen, influencing solubility and membrane permeability.
This compound shares structural homology with bioactive molecules targeting enzymes or receptors, particularly in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents).
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-14-8-6-13(7-9-14)10-11-24-12-17(25)18(19(24)21)20-22-15-4-2-3-5-16(15)23-20/h2-9,21,25H,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZOAPEWZRSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to analogs with substitutions on the aryl group or alkyl chain (Table 1). Data are derived from synthesis protocols and characterization in and 14.
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Substituent Effects on Melting Points : Bulky groups (e.g., tert-butyl in compound 20) increase melting points (263–265°C vs. 243–245°C for ethyl substituent in 18), likely due to enhanced crystallinity .
- Yield Variations : Electron-withdrawing substituents (e.g., 3-chloro in 29) correlate with lower yields (47%) compared to electron-donating groups (62% for tert-butyl in 20), suggesting steric or electronic challenges in synthesis .
- Molecular Weight and Solubility : The target compound’s higher molecular weight (~360 g/mol) compared to fluorophenyl (308 g/mol) or dichlorophenyl (358 g/mol) analogs may reduce aqueous solubility, a critical factor in drug development .
Hydrogen Bonding and Molecular Interactions
The benzimidazole and pyrrolone moieties provide multiple hydrogen-bonding sites:
- Benzimidazole: N–H donors (H-bond donor count = 3) and aromatic nitrogen acceptors (H-bond acceptor count = 4) enable interactions with biological targets .
- 4-Methoxyphenylethyl Group : The methoxy oxygen acts as a weak H-bond acceptor, while the ethyl chain enhances lipophilicity.
Structure-Activity Relationship (SAR) Insights
While biological data for the target compound are unavailable, SAR trends from analogs suggest:
- Aryl Substituents : Electron-donating groups (e.g., methoxy) may enhance metabolic stability, whereas electron-withdrawing groups (e.g., chloro, fluoro) improve target binding via dipole interactions .
Biological Activity
5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure incorporates a benzodiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrrole ring fused with a benzodiazole ring and a methoxyphenyl group. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.38 g/mol |
| CAS Number | Not explicitly provided |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Studies indicate that derivatives of similar compounds exhibit affinities for serotonin receptors (5-HTR), suggesting potential applications in treating mood disorders and anxiety .
- Phosphodiesterase Inhibition : The compound may inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, impacting various physiological processes .
Anticancer Properties
Research has shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α), which plays a role in cancer progression .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Analogous compounds have been tested for their efficacy against various bacterial strains, showing promising results in inhibiting growth .
Neuropharmacological Effects
Given its interaction with serotonin receptors, the compound may possess neuropharmacological effects beneficial for conditions like depression and schizophrenia. In vitro studies have highlighted its potential as an antipsychotic agent .
Case Studies
- In Vitro Studies on Serotonin Receptor Affinity : A study evaluated the binding affinity of various derivatives at the 5-HT receptors, revealing that modifications to the benzodiazole moiety significantly influenced receptor interaction and subsequent biological activity.
- Cytotoxicity Assays : Compounds structurally related to this compound were tested against several cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
